1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
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Overview
Description
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitrophenyl group at the first position and three phenyl groups at the second, fifth, and sixth positions of the pyrimidine ring. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one can be compared with other pyrimidine derivatives, such as:
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound also contains a nitrophenyl group and exhibits similar chemical reactivity.
Carbamates of 4-nitrophenylchloroformate: These compounds share the nitrophenyl group and are studied for their antimicrobial and antioxidant activities. The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88317-18-4 |
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Molecular Formula |
C28H19N3O3 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C28H19N3O3/c32-28-25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)30(23-16-18-24(19-17-23)31(33)34)27(29-28)22-14-8-3-9-15-22/h1-19H |
InChI Key |
LHAWFYPFHNDKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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